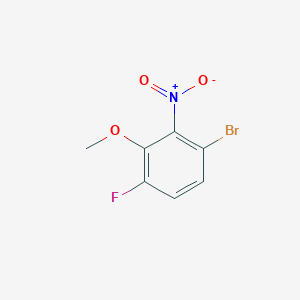
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is predicted to be 295.6±35.0 °C, and its density is predicted to be 1.716±0.06 g/cm3 .Scientific Research Applications
Electronic Structure and Surface Engineering
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene and similar benzene derivatives have been studied for their electronic properties and applications in surface engineering. For instance, Hunger et al. (2006) investigated the properties of Si(111) surfaces grafted with benzene derivatives such as nitro-, bromo-, and methoxybenzene. The study utilized techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). This research suggests potential applications in silicon surface engineering, where the electronic properties of silicon can be modified by grafting with specific benzene derivatives (Hunger et al., 2006).
Analytical and Structural Chemistry
In analytical and structural chemistry, compounds related to 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene have been synthesized and characterized for various purposes. Sweeney et al. (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which was characterized by methods like X-ray crystallography, NMR, and FT-IR, indicating potential applications in structural determination and material characterization (Sweeney et al., 2018).
Photofragment Translational Spectroscopy
Photofragment translational spectroscopy studies have been conducted on related compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. Gu et al. (2001) explored the photodissociation of these compounds at 266 nm, providing insights into the energy distribution and reaction mechanisms that could be relevant for understanding the behavior of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene under similar conditions (Gu et al., 2001).
Electrosynthesis and Reaction Studies
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene may also find applications in electrosynthesis and reaction mechanism studies. For example, Ernst et al. (2013) investigated the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid, revealing new insights into the reactivity of radical anions. Such studies can provide a basis for understanding and manipulating the reactivity of similar compounds (Ernst et al., 2013).
Spectroscopic Analysis and Molecular Modeling
Molecular modeling and spectroscopic analysis are other important applications. Mahadevan et al. (2011) conducted FT-IR, FT-Raman, and UV spectroscopic investigations on 1-bromo-3-fluorobenzene, utilizing DFT calculations to understand the molecular geometry and vibrational frequencies. Studies like these can be instrumental in understanding the electronic and structural properties of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene (Mahadevan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-fluoro-3-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBPHOJFJKESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)
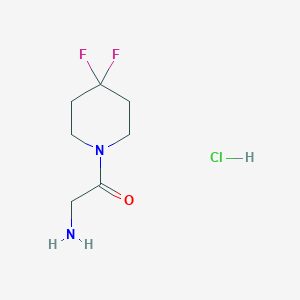
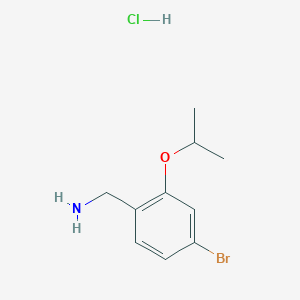
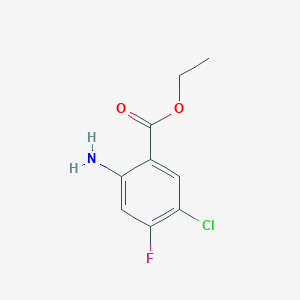
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

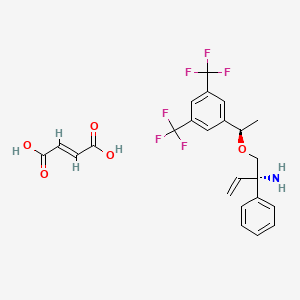
![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)